molecular formula C15H25N5O2 B2607595 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione CAS No. 304872-53-5

3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione

Cat. No.: B2607595
CAS No.: 304872-53-5
M. Wt: 307.398
InChI Key: CUZCPKZCTHTJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with methyl, methylamino, and octyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the purine ring, followed by the addition of alkyl halides to introduce the octyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms of the original compound .

Scientific Research Applications

3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-(methylamino)-7-octylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

3-methyl-8-(methylamino)-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2/c1-4-5-6-7-8-9-10-20-11-12(17-14(20)16-2)19(3)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZCPKZCTHTJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1NC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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